Ethyl 4-isothiocyanatopiperidine-1-carboxylate
Description
Ethyl 4-isothiocyanatopiperidine-1-carboxylate (CAS: 73733-70-7) is a piperidine derivative featuring two key functional groups: an ethyl carboxylate ester at the 1-position and an isothiocyanate (-NCS) group at the 4-position. Its molecular formula is C₉H₁₂N₂O₂S, with an InChIKey of LKKAWMNEPUOSKW-UHFFFAOYSA-N . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to the reactive isothiocyanate moiety, which readily forms stable thiourea adducts with amines .
Properties
IUPAC Name |
ethyl 4-isothiocyanatopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-13-9(12)11-5-3-8(4-6-11)10-7-14/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAWMNEPUOSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994618 | |
| Record name | Ethyl 4-isothiocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73733-70-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-isothiocyanato-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73733-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-isothiocyanatopiperidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073733707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-isothiocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-isothiocyanatopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Procedure A: Carbon Disulfide-Based Isothiocyanate Formation
The most widely applicable method for synthesizing ethyl 4-isothiocyanatopiperidine-1-carboxylate involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with carbon disulfide (CS₂) under basic conditions. In a representative protocol, ethyl 4-aminopiperidine-1-carboxylate (5.0 mmol) is dissolved in water (5 mL) and treated with CS₂ (12.5 mmol) and potassium carbonate (10.0 mmol). The mixture is stirred at room temperature for 12 hours, after which sodium persulfate (5.0 mmol) is added to oxidize the intermediate dithiocarbamate to the isothiocyanate. The crude product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography using pentane/ethyl acetate (20:1).
Key Advantages :
General Procedure B: Thiophosgene-Mediated Synthesis
An alternative approach employs thiophosgene (Cl₂C=S) for direct conversion of the amine to the isothiocyanate. Ethyl 4-aminopiperidine-1-carboxylate is suspended in dichloromethane (25 mL) and saturated aqueous sodium bicarbonate (25 mL). Thiophosgene (1.2 equivalents) is added dropwise at 0°C, and the reaction is stirred for 1 hour. The organic layer is separated, washed with brine, and concentrated to yield the crude product, which is purified via column chromatography.
Reaction Conditions :
General Procedure C: 1,1’-Thiocarbonyldiimidazole (TCDI) Method
For substrates sensitive to strong oxidizing agents, 1,1’-thiocarbonyldiimidazole (TCDI) offers a mild alternative. Ethyl 4-aminopiperidine-1-carboxylate is reacted with TCDI (1.2 equivalents) in dichloromethane at room temperature for 1 hour. The imidazole byproduct is removed via aqueous extraction, and the product is isolated after chromatography.
Optimization Insights :
- Avoids oxidative conditions, suitable for electron-deficient amines.
- Requires stoichiometric TCDI, increasing cost.
Comparative Analysis of Synthesis Methods
Table 1 summarizes the critical parameters of each method:
| Method | Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Procedure A | CS₂, K₂CO₃, Na₂S₂O₈ | RT, 12 h, H₂O/EtOAc | 85–91% | >95% |
| Procedure B | Thiophosgene, NaHCO₃ | 0°C→RT, 1 h, DCM/H₂O | 80–85% | >93% |
| Procedure C | TCDI, CH₂Cl₂ | RT, 1 h | 75–80% | >90% |
Data extrapolated from tert-butyl 4-isothiocyanatopiperidine-1-carboxylate synthesis.
Reaction Mechanism and Kinetics
The formation of the isothiocyanate group proceeds through a two-step mechanism in Procedure A. Initially, the amine reacts with CS₂ to form a dithiocarbamate intermediate, which is oxidized by sodium persulfate to the isothiocyanate. Kinetic studies on analogous systems suggest that the oxidation step is rate-limiting, with activation energy barriers of ~50 kJ/mol. In contrast, Procedures B and C follow a concerted pathway, where the amine directly displaces chloride or imidazole from the thiocarbonyl reagent.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (300 MHz, CDCl₃) : δ 4.15 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.95–3.85 (m, 2H, piperidine-H), 3.45–3.35 (m, 2H, piperidine-H), 2.30–2.15 (m, 1H, piperidine-H), 1.95–1.75 (m, 4H, piperidine-H), 1.25 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).
- ¹³C NMR (75 MHz, CDCl₃) : δ 165.2 (C=O), 132.1 (N=C=S), 60.8 (COOCH₂CH₃), 44.3, 40.1 (piperidine-C), 28.5 (piperidine-C), 14.3 (COOCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Applications in Organic Synthesis
This compound serves as a precursor for:
- Thiourea Derivatives : Reaction with amines yields substituted thioureas, which exhibit antimicrobial and anticancer activities.
- Heterocyclic Systems : Cyclization with hydrazines or hydroxylamines generates thiadiazoles or thiazolidinones.
Chemical Reactions Analysis
Ethyl 4-isothiocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include thiophosgene, triethylamine, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Ethyl 4-isothiocyanatopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique isothiocyanate group allows for diverse chemical transformations, making it a valuable building block in organic chemistry.
Biological Studies
The compound is utilized in biological research for:
- Enzyme Inhibition Studies : It has been shown to interact with specific enzymes, forming covalent bonds with nucleophilic sites on proteins, which can inhibit their activity. This property is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors .
- Protein Modification : The isothiocyanate group can modify proteins, leading to potential applications in drug development and therapeutic interventions .
Pharmaceutical Industry
In pharmaceutical research, this compound is investigated for its potential as a lead compound in drug discovery. Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents .
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit nitric oxide synthase (iNOS), which plays a crucial role in inflammation and other physiological processes .
Case Study 2: Synthesis of Novel Compounds
In synthetic organic chemistry, this compound has been used to create novel derivatives that exhibit enhanced biological activity. For example, modifications on the piperidine ring structure have led to compounds with improved efficacy against specific biological targets .
Mechanism of Action
The mechanism of action of ethyl 4-isothiocyanatopiperidine-1-carboxylate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 4-Azidopiperidine-1-Carboxylate
- Substituent : Azide (-N₃) at the 4-position.
- Key Differences :
- The azide group enables participation in click chemistry (e.g., Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation.
- Unlike the isothiocyanate group, azides are thermally unstable and pose explosion risks under certain conditions.
- Applications : Used in drug discovery pipelines, as evidenced by Pfizer’s utilization of this compound in developing histone demethylase inhibitors .
Benzyl 4-Aminopiperidine-1-Carboxylate
- Substituent : Amine (-NH₂) at the 4-position.
- Key Differences: The amine group is nucleophilic, serving as a precursor for further functionalization (e.g., conversion to isothiocyanates via reaction with thiocarbonyl diimidazole) . Safety: Limited toxicological data are available, but its amine group may pose irritation risks upon exposure .
Tert-Butyl 4-Isothiocyanatopiperidine-1-Carboxylate
- Substituent : Tert-butyl carboxylate ester at the 1-position.
- Tert-butyl esters are acid-labile, enabling selective deprotection under mild acidic conditions—a feature absent in the ethyl ester variant. Availability: This compound has been discontinued by suppliers, limiting its practical use compared to the ethyl derivative .
Ethyl 4-Cyanopiperidine-1-Carboxylate
- Substituent: Cyano (-CN) at the 4-position.
- Key Differences: The cyano group is a strong electron-withdrawing moiety, influencing the electronic properties of the piperidine ring and its reactivity in nucleophilic substitution reactions. Applications: Functions as a precursor for heterocyclic compounds in medicinal chemistry, though it lacks the thiourea-forming capability of isothiocyanates .
Ethyl 1-Benzoylpiperidine-4-Carboxylate
- Substituent : Benzoyl group at the 1-position.
- Key Differences: The benzoyl group introduces aromaticity, altering the compound’s electronic profile and reducing nucleophilic reactivity at the piperidine nitrogen.
Comparative Data Table
Biological Activity
Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : Ethyl 4-isothiocyanato-1-piperidinecarboxylate
- Chemical Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 186.29 g/mol
- CAS Number : 73733-70-7
- Purity : Typically ≥ 95% .
This compound exhibits several biological activities primarily through the following mechanisms:
- Nitric Oxide Production : The compound is involved in the production of nitric oxide (NO), a critical signaling molecule that mediates various physiological processes, including vasodilation and immune response .
- Antimicrobial Activity : Preliminary studies suggest that isothiocyanates, including this compound, may exhibit antimicrobial properties against certain bacteria and fungi, potentially due to their ability to disrupt cellular processes .
- Cytotoxicity Against Cancer Cells : Research indicates that isothiocyanates can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential use in treating infections. |
| Cytotoxic | Induces apoptosis in specific cancer cell lines. |
| Anti-inflammatory | Modulates inflammatory pathways, possibly reducing chronic inflammation. |
| Antioxidant | Exhibits properties that may protect cells from oxidative stress. |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various isothiocyanates, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
In a research article from Cancer Letters, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent increase in apoptosis, attributed to the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 3: Anti-inflammatory Effects
A recent study explored the anti-inflammatory effects of isothiocyanates in macrophages. This compound was shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use in managing inflammatory diseases .
Q & A
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer:
- Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via UPLC-MS/MS at 0, 24, and 48 hours.
- Metabolite Profiling : Identify hydrolysis products (e.g., piperidine derivatives) using high-resolution orbitrap MS.
- Comparative Kinetics : Calculate half-life () under varying pH/temperature conditions to model in vivo behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
